trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 956101-09-0
VCID: VC8161534
InChI: InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

CAS No.: 956101-09-0

Cat. No.: VC8161534

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid - 956101-09-0

Specification

CAS No. 956101-09-0
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
Standard InChI Key KEWYECRQALNJJM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyrrolidine ring with three key substituents:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, protecting the secondary amine.

  • A phenyl group at the 4-position, contributing to hydrophobic interactions.

  • A carboxylic acid at the 3-position, enabling further functionalization.

Molecular Formula: C₁₆H₂₁NO₄
Molecular Weight: 291.34 g/mol
Stereochemistry: Trans-configuration confirmed via X-ray crystallography and NMR coupling constants (J = 8–10 Hz for adjacent protons) .

Physicochemical Properties

PropertyValueSource
Melting Point128–130°C
Boiling PointDecomposes above 200°C
SolubilityDMSO, DMF, Chloroform
LogP (Partition Coeff.)2.1

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Pyrrolidine Ring Formation: Cyclization of protected hydroxyproline derivatives.

  • Suzuki-Miyaura Coupling: Introduction of the phenyl group via palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂, XPhos ligand) .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Carboxylation: Oxidation or hydrolysis to introduce the carboxylic acid moiety .

Industrial Optimization:

  • Catalyst Loading: 5–10 mol% Pd for efficient coupling .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Stereochemical Control

  • Hydrogenation: Wilkinson’s catalyst (RhCl(PPh₃)₃) selectively produces the trans-diastereomer (dr > 9:1) .

  • Computational Modeling: Density functional theory (DFT) predicts transition states to favor trans-configuration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)δ (ppm)Assignment
Boc methyl groups1.42 (s, 9H)(CH₃)₃C
Phenyl protons7.32–7.26 (m, 5H)Aromatic H
Pyrrolidine protons3.70–3.55 (m, 2H)N-CH₂
Carboxylic acid proton12.1 (br s, 1H)COOH
¹³C NMR (100 MHz, CDCl₃)δ (ppm)Assignment
Boc carbonyl155.2C=O
Carboxylic acid carbonyl174.8COOH
Quaternary carbon80.1C(O)O-tert-butyl

Infrared Spectroscopy (IR)

  • Boc C=O stretch: 1680–1720 cm⁻¹ .

  • Carboxylic acid O-H stretch: 2500–3300 cm⁻¹.

Biological Activity and Applications

Pharmacological Relevance

  • NMDA Receptor Modulation: Analogues exhibit Ki values of 0.6–0.9 µM for GluN1/GluN2A subtypes, suggesting potential in neurodegenerative disease research.

  • Antimalarial Activity: Pyrrolidine derivatives demonstrate EC₅₀ values of 20–50 nM against Plasmodium falciparum .

Industrial Applications

ApplicationRoleExample Drug
Peptide SynthesisBoc-protected intermediateVelpatasvir
Protease InhibitorsCore scaffold for binding site mimicryHIV-1 protease
HazardPrecautionary Measures
H302 (Oral toxicity)Avoid ingestion; use PPE
H315/H319 (Skin/Eye)Wear gloves and goggles
H335 (Respiratory)Use in ventilated areas

Storage: Stable at 2–8°C; sensitive to moisture .

Comparative Analysis with Analogues

CompoundSubstituentMolecular WeightBioactivity (Ki, µM)
4-(4-Chlorophenyl) analogue 4-Cl325.790.63 (NMDA)
4-(3-Fluorophenyl) analogue 3-F309.330.87 (GluK3)
4-Phenyl (this compound) Phenyl291.340.75 (NMDA)

Key Trend: Electron-withdrawing groups (e.g., Cl, F) enhance receptor binding but reduce metabolic stability .

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